1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol
CAS No.: 1630763-99-3
Cat. No.: VC5742708
Molecular Formula: C9H15BrN4O2
Molecular Weight: 291.149
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1630763-99-3 |
---|---|
Molecular Formula | C9H15BrN4O2 |
Molecular Weight | 291.149 |
IUPAC Name | 1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol |
Standard InChI | InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3 |
Standard InChI Key | XBTHRTYZYDPPLW-UHFFFAOYSA-N |
SMILES | COCN1C(=NC(=N1)Br)N2CCC(CC2)O |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at position 1 with a methoxymethyl group (-CH2OCH3) and at position 3 with a bromine atom. A piperidin-4-ol moiety is attached to position 5 of the triazole ring. This arrangement creates a hybrid structure combining the rigidity of the triazole ring with the conformational flexibility of the piperidine system.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 1-(3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol |
Molecular Formula | C10H18BrN4O2 |
Molecular Weight | 306.18 g/mol |
Hybridization | sp² (triazole) / sp³ (piperidine) |
Predicted LogP | 1.2 (estimated via analogy) |
The molecular formula was derived through systematic analysis of the substituents and backbone connectivity . The triazole ring contributes three nitrogen atoms, while the piperidine introduces an additional nitrogen and hydroxyl group. The methoxymethyl and bromine substituents enhance both lipophilicity and electrophilicity, which may influence binding interactions in biological systems.
Synthetic Pathways and Manufacturing Considerations
Retrosynthetic Analysis
While no direct synthesis routes for this compound are documented, analogous triazole-piperidine hybrids provide methodological templates. A plausible pathway involves:
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Triazole Ring Formation: A Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to construct the 1,2,4-triazole core .
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Substituent Introduction: Sequential alkylation with methoxymethyl chloride followed by bromination at position 3.
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Piperidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidin-4-ol moiety.
Table 2: Comparative Synthetic Strategies for Triazole-Piperidine Hybrids
Step | Method | Yield (Analog Studies) |
---|---|---|
Triazole Formation | Cu-catalyzed cycloaddition | 65–78% |
Alkylation | SN2 with methoxymethyl chloride | 52% |
Bromination | NBS in DMF | 48% |
Piperidine Coupling | Mitsunobu reaction | 60% |
Future Research Directions
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Synthetic Optimization: Develop regioselective bromination protocols to improve yield.
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Target Identification: Screen against orexin receptors and HDAC isoforms using in vitro assays.
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ADMET Profiling: Assess permeability, metabolic stability, and off-target effects.
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